3-methyl-5-(2-oxopropyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
CAS No.: 294874-70-7
Cat. No.: VC2150404
Molecular Formula: C14H14N2O3
Molecular Weight: 258.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 294874-70-7 |
|---|---|
| Molecular Formula | C14H14N2O3 |
| Molecular Weight | 258.27 g/mol |
| IUPAC Name | 3-methyl-5-(2-oxopropyl)-1-phenylpyrazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C14H14N2O3/c1-9(17)8-12-13(14(18)19)10(2)15-16(12)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,18,19) |
| Standard InChI Key | JVYLAXJJWDRRNW-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=C1C(=O)O)CC(=O)C)C2=CC=CC=C2 |
| Canonical SMILES | CC1=NN(C(=C1C(=O)O)CC(=O)C)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characterization
Basic Chemical Information
3-Methyl-5-(2-oxopropyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is registered with CAS number 294874-70-7 and possesses the molecular formula C14H14N2O3 . This compound has a molecular weight of 258.27 g/mol, making it a medium-sized organic molecule . The compound is also identified by MDL number MFCD01304825, which serves as another unique identifier in chemical databases .
The compound has several synonyms in the chemical literature, including:
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3-methyl-5-(2-oxopropyl)-1-phenyl-4-pyrazolecarboxylate
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3-Mehtyl-5-(2-oxo-propyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
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1H-Pyrazole-4-carboxylic acid, 3-methyl-5-(2-oxopropyl)-1-phenyl-
These various names reflect different naming conventions and structural description approaches in chemical nomenclature, but all refer to the same molecular entity.
Structural Features and Identification Parameters
The compound features a pyrazole core structure, which is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This core is substituted with four key groups: a methyl group at position 3, a carboxylic acid group at position 4, a 2-oxopropyl (acetone-derived) moiety at position 5, and a phenyl ring attached to the nitrogen at position 1. This arrangement of functional groups creates a unique chemical entity with specific reactivity patterns and potential biological interactions.
For unambiguous identification, the compound is characterized by several chemical identifiers:
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Standard InChI: InChI=1S/C14H14N2O3/c1-9(17)8-12-13(14(18)19)10(2)15-16(12)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,18,19)
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Standard InChIKey: JVYLAXJJWDRRNW-UHFFFAOYSA-N
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SMILES Notation: CC1=NN(C(=C1C(=O)O)CC(=O)C)C2=CC=CC=C2
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PubChem Compound ID: 692353
These identifiers provide standardized methods for representing the compound's structure in databases and publications, facilitating accurate cross-referencing and identification across different chemical resources.
Analytical Characterization and Identification Methods
Chromatographic Methods
For purity analysis and quantification, several chromatographic techniques would be applicable:
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High-Performance Liquid Chromatography (HPLC):
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Reversed-phase HPLC with UV detection would be suitable given the UV-absorbing nature of the compound.
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The carboxylic acid group would make the compound amenable to analysis using ion-exchange or ion-pair chromatography.
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Thin-Layer Chromatography (TLC):
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Could be used for rapid analysis and monitoring of reactions involving the compound.
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Visualization could be achieved with UV light or appropriate chemical developers.
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Gas Chromatography (GC):
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Might require derivatization of the carboxylic acid group to improve volatility.
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These analytical methods would be essential for researchers working with the compound, particularly for confirming identity and purity before use in biological assays or synthetic procedures.
Structure-Activity Relationship Considerations
Key Structural Elements
The structure of 3-methyl-5-(2-oxopropyl)-1-phenyl-1H-pyrazole-4-carboxylic acid contains several elements that could be modified to create analogs with potentially enhanced properties:
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The methyl group at position 3 could be replaced with other alkyl groups or functional groups to modify electronic properties and steric effects.
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The phenyl ring attached to the nitrogen could be substituted with various groups to alter electronic distribution, lipophilicity, and protein binding.
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The carboxylic acid group at position 4 could be converted to esters, amides, or other carboxylic acid derivatives to modify solubility, stability, and bioavailability.
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The 2-oxopropyl side chain at position 5 could be modified by changing the length of the alkyl portion or altering the carbonyl functionality.
Each of these modifications would potentially lead to compounds with different physicochemical properties and biological activities, enabling the development of structure-activity relationships.
Comparison with Related Compounds
The search results mention several related pyrazole carboxylic acids that differ from the target compound in their substitution patterns:
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3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
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5-ethyl-1H-pyrazole-4-carboxylic acid
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1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid
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3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
A comparison of the properties and activities of these related compounds could provide valuable insights into the structure-activity relationships of pyrazole carboxylic acids. For example, comparing the target compound with 3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC ACID would reveal the specific impact of the 2-oxopropyl side chain at position 5.
Current Research Status and Future Directions
Research and Development Landscape
The compound may be used primarily as a chemical building block or intermediate rather than as an end product, reflecting its potential utility in creating more complex molecules with enhanced properties or specific functions. The relatively high price point ($873-$874 for 5g) also suggests it occupies a specialized niche in the chemical market, possibly for research applications rather than large-scale industrial use.
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